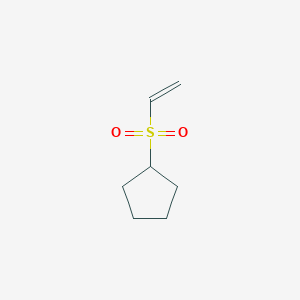

(Ethenesulfonyl)cyclopentane

Description

Significance of the Vinyl Sulfone Moiety in Advanced Organic Synthesis

The vinyl sulfone group is a powerful and versatile functional group in organic synthesis. andrearobinsongroup.com Its reactivity is dominated by the electron-withdrawing nature of the sulfonyl group, which renders the vinyl moiety highly electrophilic. chemicalbook.com This electronic feature makes vinyl sulfones excellent Michael acceptors and active participants in various cycloaddition reactions. bldpharm.comorganic-chemistry.org

As Michael acceptors, vinyl sulfones readily react with a wide array of soft nucleophiles, including amines, thiols, and carbanions. chemsrc.com This reactivity is crucial for the construction of carbon-carbon and carbon-heteroatom bonds, forming the basis for the synthesis of complex molecules. ambeed.com The conjugate addition to vinyl sulfones is a reliable and high-yielding transformation, making it a favored strategy in the synthesis of pharmaceuticals and other biologically active compounds. sigmaaldrich.com

Furthermore, vinyl sulfones are competent dienophiles and dipolarophiles in cycloaddition reactions. organic-chemistry.org They can participate in [4+2] cycloadditions (Diels-Alder reactions), [3+2] cycloadditions with dipoles like azides and nitrones, and [2+2] cycloadditions. chembuyersguide.comresearchgate.net These reactions provide access to a diverse range of cyclic and heterocyclic scaffolds, which are of great interest in medicinal chemistry and materials science. accelachem.com The ability of the vinyl sulfone moiety to engage in these varied transformations underscores its importance as a versatile building block in the synthetic chemist's toolbox. bio-fount.com

Strategic Importance of the Cyclopentane (B165970) Substructure in Molecular Design

The cyclopentane ring is a prevalent structural motif in a vast number of natural products and biologically active molecules. googleapis.com Its presence in steroids, prostaglandins, and various alkaloids highlights its significance as a core scaffold in medicinal chemistry. googleapis.comgoogleapis.com The five-membered ring provides a rigid, three-dimensional framework that can effectively orient substituents in space, which is critical for binding to biological targets. researchgate.net

The synthesis of substituted cyclopentanes is a central theme in organic chemistry, with numerous methods developed for their stereocontrolled construction. whiterose.ac.uk These methods include intramolecular cyclizations, cycloaddition reactions, and ring-closing metathesis, among others. ambeed.com The ability to prepare highly functionalized cyclopentane derivatives is essential for the synthesis of complex natural products and novel therapeutic agents.

In addition to being a core structural component, the cyclopentane ring is also utilized as a bioisostere for other chemical groups in drug design. Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound, such as its metabolic stability, solubility, and bioavailability, while retaining or improving its biological activity. For instance, a cyclopentane ring can be used to replace a labile portion of a molecule to enhance its drug-like properties. The conformational flexibility of the cyclopentane ring, which exists in envelope and half-chair conformations, can also be exploited in molecular design to achieve optimal binding to a target protein.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenylsulfonylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRYYUAJYNSCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Ethenesulfonyl Cyclopentane

Nucleophilic Addition Mechanisms

Nucleophilic additions to the activated double bond of the ethenesulfonyl moiety are a cornerstone of the reactivity of (Ethenesulfonyl)cyclopentane. These transformations proceed primarily through a conjugate addition mechanism, leading to the formation of a new carbon-nucleophile bond at the β-position relative to the sulfonyl group.

The vinyl sulfone functional group is a potent Michael acceptor, readily undergoing 1,4-conjugate addition reactions with a diverse range of soft nucleophiles. nih.govresearchgate.net This reactivity is attributed to the ability of the sulfonyl group to stabilize the resulting α-sulfonyl carbanion intermediate. The conjugate addition of amines to such activated alkenes, known as the aza-Michael reaction, is a fundamental process for synthesizing complex natural products, antibiotics, and chiral auxiliaries. researchgate.net The versatility of vinyl sulfones as Michael acceptors has established them as crucial intermediates in synthetic chemistry. nih.gov

The electrophilic nature of the double bond in vinyl sulfones dictates their reactivity towards various nucleophiles. The general order of reactivity is influenced by the "hardness" or "softness" of the nucleophile.

Nitrogen Nucleophiles : Primary and secondary amines readily participate in aza-Michael additions with vinyl sulfones. researchgate.net These reactions are often catalyzed by acids, such as Amberlyst-15, and can proceed efficiently to yield β-amino sulfones. researchgate.net The reaction is a key step in the synthesis of β-amino acids and other biologically relevant molecules. researchgate.net

Sulfur Nucleophiles : Thiols are particularly effective nucleophiles for conjugate addition to vinyl sulfones. Studies comparing the reactivity of vinyl sulfones and acrylates have shown that vinyl sulfones react more rapidly and selectively with thiols. rsc.org For instance, in a competitive reaction between ethyl vinyl sulfone (EVS) and hexyl acrylate (B77674) (HA) with hexanethiol, the EVS reached 100% conversion while the HA showed minimal consumption (<10%), highlighting the high selectivity for the vinyl sulfone. rsc.org This high reactivity and selectivity make the thiol-Michael addition to vinyl sulfones a "click" reaction under appropriate conditions. rsc.org

Oxygen Nucleophiles : While "harder" oxygen nucleophiles like alkoxides can lead to competing reactions, they are still utilized in Michael additions to vinyl sulfones. scripps.edu The reaction of lithium enolates with vinyl sulfones, for example, proceeds via conjugate addition to furnish γ-ketosulfones. scripps.edu

The table below summarizes the reactivity of vinyl sulfones with these classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | Key Findings | References |

| Nitrogen | Primary/Secondary Amines | β-Amino Sulfones | Efficiently catalyzed by solid acids like Amberlyst-15. | researchgate.net |

| Sulfur | Thiols (e.g., Hexanethiol) | β-Thioether Sulfones | Vinyl sulfones show higher reactivity and selectivity over acrylates. | rsc.orgrsc.org |

| Oxygen | Alkoxides / Enolates | β-Alkoxy / γ-Keto Sulfones | "Soft" enolates add effectively in a conjugate fashion. | scripps.edu |

Controlling the stereochemistry of the newly formed stereocenters during Michael additions is a significant goal in asymmetric synthesis. For vinyl sulfones, both diastereoselective and enantioselective methods have been successfully developed.

Diastereoselective Additions: One common strategy involves the use of a chiral auxiliary attached to the Michael acceptor. beilstein-journals.org This auxiliary blocks one face of the double bond, directing the incoming nucleophile to the opposite face and resulting in the preferential formation of one diastereomer. beilstein-journals.org For example, vinyl sulfone-modified carbohydrates have been used as substrates where the inherent chirality of the sugar moiety directs the stereochemical outcome of Michael-initiated ring-closure reactions. acs.org

Enantioselective Additions: The development of catalytic enantioselective Michael additions has provided a more atom-economical approach. Organocatalysis, in particular, has emerged as a powerful tool. Chiral amines, such as silylated diarylprolinol ethers, have been shown to catalyze the asymmetric Michael addition of unmodified aldehydes to vinyl sulfones, affording the desired products with exceptional enantioselectivity (up to >99% ee). researchgate.netacs.org Similarly, chiral thiourea (B124793) organocatalysts have been employed for the addition of various nucleophiles to vinyl sulfones. acs.org These catalysts typically activate the reactants through the formation of iminium or enamine intermediates and direct the nucleophilic attack through hydrogen bonding interactions. researchgate.net

The following table presents examples of stereoselective Michael additions to vinyl sulfones.

| Reaction Type | Stereocontrol Element | Nucleophile | Michael Acceptor | Selectivity | References |

| Enantioselective | Silylated biarylprolinol catalyst | Aldehydes | Phenyl Vinyl Sulfone | Up to >99% ee | researchgate.net |

| Diastereoselective | Carbohydrate chiral auxiliary | Intramolecular nucleophile | Vinyl sulfone-modified furanoside | High diastereoselectivity | acs.org |

| Enantioselective | Chiral Squaramide | α-Thiocyanoindanone | Azadienes | Up to 90:10 er, >95:5 dr | nih.gov |

| Diastereoselective | (S,S)-(+)-pseudoephedrine auxiliary | Dibenzylamide (Bn₂NLi) | α,β-unsaturated amides | High diastereoselectivity | beilstein-journals.org |

Beyond traditional Michael acceptors, vinyl sulfones can also undergo formal SN2' additions with certain organometallic reagents. This reaction pathway provides a method for the stereoselective formation of carbon-carbon bonds, resulting in allylic sulfones. The SN2' designation refers to a substitution reaction with nucleophilic attack at the γ-position (the vinylogous position) accompanied by a double bond shift. masterorganicchemistry.comlibretexts.org

Research by Fuchs and coworkers demonstrated a stereoselective, chemodirected formal SN2' addition of organometallic reagents to β'-amino cyclopentenyl sulfone derivatives. acs.orgacs.org In this system, an ammonium (B1175870) ion intermediate directs the incoming organometallic reagent, such as an organocuprate, to attack the γ-carbon of the vinyl sulfone from the face opposite to the directing group. acs.org This process occurs with high stereocontrol, leading to the formation of a new stereocenter with a defined configuration. While distinct from a classic SN2 reaction at a saturated carbon, this formal SN2' pathway offers a valuable method for allylic alkylation. libretexts.org

Organocuprates (Gilman reagents) are particularly well-suited for these 1,4-addition type reactions, often favoring conjugate addition over direct attack at a carbonyl group, which is a common issue with "harder" organometallics like Grignards or organolithiums. masterorganicchemistry.comnsf.govlibretexts.org The addition of organocuprates to vinyl sulfones can be accelerated by the presence of Lewis acids. wikipedia.orgmdpi.com The mechanism is believed to involve the formation of a copper-alkene π-complex, followed by the transfer of the alkyl group. iupac.org

Michael Addition Chemistry of the Ethenesulfonyl Moiety

Cycloaddition and Cyclization Reactions

The electron-deficient double bond of this compound also enables it to participate as a 2π component in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems, often with excellent control over stereochemistry.

The [3+2] cycloaddition is a highly effective method for constructing five-membered rings. mdpi.com Vinyl sulfones, including structures related to this compound, serve as excellent dipolarophiles or 2π partners in these reactions. nih.gov

A notable example is the palladium-catalyzed [3+2] cycloaddition using in situ generated sulfone-trimethylenemethane (TMM) species. This reaction allows for the construction of various chiral cyclopentyl sulfones in a highly regio-, diastereo- (dr >15:1), and enantioselective (up to 99% ee) manner. nih.govacs.orgresearchgate.net The strategy enables the formation of three chiral centers in a single step, including a chiral center bearing the sulfone moiety. The success of this transformation relies on a robust chiral diamidophosphite ligand, which controls both the reactivity and the high selectivity. nih.govacs.org

Another significant application is the [3+2] cycloaddition of nitrile imines with vinyl sulfones. researchgate.net Nitrile imines, typically generated in situ, react as 1,3-dipoles with the vinyl sulfone to yield five-membered pyrazoline heterocycles. researchgate.net Studies on the reaction of an azomethine ylide (a 1,3-dipole) with phenyl vinyl sulfone showed high endo stereoselectivity and meta regioselectivity, driven by favorable orbital interactions and stabilizing intramolecular hydrogen bonds in the transition state. mdpi.com

The table below highlights key features of [3+2] cycloaddition reactions involving vinyl sulfones.

| 1,3-Dipole / 3-Carbon Synthon | 2π Partner | Catalyst / Conditions | Product | Stereoselectivity | References |

| Sulfone-TMM species | Various acceptors | Pd-catalyst, Chiral ligand | Chiral Cyclopentyl Sulfones | dr >15:1, up to 99% ee | nih.govacs.orgresearchgate.net |

| Azomethine Ylide | Phenyl Vinyl Sulfone | In situ generation | Spirooxindole-pyrrolidine | High endo stereoselectivity | mdpi.com |

| Nitrile Imine | Phenyl Vinyl Sulfone | In situ generation | Pyrazoline | High chemo- and stereoselectivity | researchgate.net |

| Vinylcyclopropane | Acetylenic Sulfone | Visible light photocatalyst | Cyclopentane (B165970) derivative | N/A | nih.gov |

Other Significant Organic Transformations

Beyond cycloadditions and cyclizations, the vinyl sulfone functionality of this compound allows for a range of other important organic transformations, including olefin metathesis, conjugate reduction, asymmetric dihydroxylation, and functionalization via SuFEx chemistry on related sulfonyl fluorides.

Vinyl sulfones are generally classified as Type III olefins in the context of olefin metathesis, meaning they are reluctant to undergo homodimerization but can participate in cross-metathesis (CM) with more reactive Type I olefins. nih.gov This reactivity allows for the synthesis of more substituted α,β-unsaturated sulfones from this compound. The success of these reactions is highly dependent on the choice of catalyst, with second-generation Grubbs and Hoveyda-Grubbs catalysts showing particular efficacy. thieme-connect.comresearchgate.net

The cross-metathesis of a vinyl sulfone like this compound with a terminal alkene (R-CH=CH₂) would yield a new substituted vinyl sulfone (cyclopentyl-SO₂-CH=CH-R) with high (E)-stereoselectivity. thieme-connect.com This transformation is a powerful tool for carbon-carbon bond formation and the elaboration of the vinyl sulfone scaffold.

Ring-closing metathesis (RCM) involving a vinyl sulfone is also possible, providing a route to cyclic sulfones, although this is generally more challenging than the cross-metathesis reaction. nih.gov

Table 3: Cross-Metathesis of Phenyl Vinyl Sulfone with Various Olefins

| Olefin Partner | Catalyst | Product | Yield (%) | (E/Z) Ratio |

|---|---|---|---|---|

| 1-Octene | Grubbs II | (E)-1-(Phenylsulfonyl)dec-1-ene | 85 | >99:1 |

| Allylbenzene | Grubbs II | (E)-1-Phenyl-4-(phenylsulfonyl)but-1-ene | 78 | >99:1 |

| Styrene | Grubbs II | (E)-Phenyl(2-(phenylsulfonyl)vinyl)benzene | 72 | >99:1 |

| Allyltrimethylsilane | Hoveyda-Grubbs II | (E)-(3-(Phenylsulfonyl)allyl)trimethylsilane | 81 | >99:1 |

Data generalized from studies on phenyl vinyl sulfone, analogous reactivity is expected for this compound.

The electron-deficient double bond of this compound is susceptible to conjugate reduction, leading to the corresponding saturated sulfone, cyclopentylethylsulfone. This transformation can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic hydrogenation of α,β-unsaturated sulfones is effectively carried out using palladium-based catalysts, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. sigmaaldrich.com This method provides a clean and efficient route to the saturated sulfone. Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of a palladium catalyst, offers a milder alternative to using pressurized hydrogen gas.

Alternatively, hydride reagents can be employed for the reduction of vinyl sulfones. While powerful reagents like lithium aluminum hydride (LiAlH₄) can achieve this reduction, they may also lead to over-reduction or side reactions. Milder hydride sources are often preferred to achieve selective conjugate reduction.

Table 4: Methods for the Conjugate Reduction of α,β-Unsaturated Sulfones

| Method | Reagents | Typical Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Sulfone | High efficiency, requires hydrogen gas. |

| Transfer Hydrogenation | HCOOH·NEt₃, Pd/C | Saturated Sulfone | Milder conditions, avoids pressurized H₂. |

| Hydride Reduction | NaBH₄, LiAlH₄ | Saturated Sulfone | Potential for over-reduction with strong hydrides. |

| Metal-free Diimide Reduction | TsNHNH₂, base | Saturated Sulfone | Avoids transition metal catalysts. |

The double bond of this compound can be converted into a chiral diol through asymmetric dihydroxylation (AD). The Sharpless asymmetric dihydroxylation is a powerful and widely used method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. thieme-connect.deresearchgate.net

The reaction typically utilizes pre-packaged reagent mixtures, AD-mix-α and AD-mix-β, which contain the osmium catalyst, the co-oxidant (potassium ferricyanide), and a chiral phthalazine (B143731) ligand, (DHQ)₂PHAL and (DHQD)₂PHAL, respectively. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed as the major product.

The asymmetric dihydroxylation of vinyl sulfones has been successfully applied in the synthesis of complex natural products, demonstrating the utility of this reaction for creating stereochemically rich molecules. sigmaaldrich.comthieme-connect.com For this compound, this reaction would yield enantiomerically enriched 1-(cyclopentylsulfonyl)ethane-1,2-diol. Although some vinyl sulfones can be sluggish substrates, the reaction conditions can often be optimized to achieve good yields and high enantioselectivity. nih.gov

Table 5: Sharpless Asymmetric Dihydroxylation of Representative Vinyl Sulfones

| Vinyl Sulfone Substrate | AD-mix | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl vinyl sulfone | AD-mix-β | (R)-1-(Phenylsulfonyl)ethane-1,2-diol | 85 | 95 |

| Phenyl vinyl sulfone | AD-mix-α | (S)-1-(Phenylsulfonyl)ethane-1,2-diol | 82 | 94 |

| Amino-functionalized vinyl sulfone | AD-mix-β | Corresponding chiral diol | 75 | 86 |

| (E)-Hex-1-enyl phenyl sulfone | AD-mix-β | (1R,2R)-1-(Phenylsulfonyl)hexane-1,2-diol | 90 | 98 |

Data is representative for the vinyl sulfone class of compounds.

While this compound is a sulfone, its close analog, ethenesulfonyl fluoride (B91410) (ESF), is a cornerstone of Sulfur Fluoride Exchange (SuFEx) chemistry, a set of click reactions developed by K. Barry Sharpless. thieme-connect.dethieme-connect.com The principles of SuFEx are highly relevant to the potential functionalization of sulfonyl fluorides derived from or related to this compound.

ESF is a highly reactive Michael acceptor. Nucleophiles such as amines, phenols, thiols, and carbanions readily add to the double bond to generate a variety of β-functionalized ethylsulfonyl fluorides. sigmaaldrich.com These products are now "SuFExable" hubs. The sulfonyl fluoride group (-SO₂F) is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles, such as silyl (B83357) ethers or amines, to form sulfonates (-SO₂OR) and sulfonamides (-SO₂NR₂), respectively. nih.govacs.org

This two-stage strategy (Michael addition followed by SuFEx) allows for the construction of a vast array of molecules from a simple vinyl sulfonyl fluoride precursor. A hypothetical pathway starting from a cyclopentyl-substituted vinyl sulfonyl fluoride would similarly allow for the introduction of diverse functional groups via the SuFEx handle.

Table 6: Two-Stage Functionalization via Ethenesulfonyl Fluoride (ESF)

| Stage 1: Michael Addition | Stage 2: SuFEx Reaction | Final Product Class |

|---|

| Nucleophile: Primary/Secondary Amine Product: β-Amino ethylsulfonyl fluoride | Reagent: Aryl silyl ether Catalyst: Bifluoride salt | β-Amino ethylsulfonates | | Nucleophile: Phenol Product: β-Phenoxy ethylsulfonyl fluoride | Reagent: Primary/Secondary Amine | β-Phenoxy ethylsulfonamides | | Nucleophile: Thiol Product: β-Thio ethylsulfonyl fluoride | Reagent: Alcohol + Base | β-Thio ethylsulfonates | | Nucleophile: Malonate ester Product: β-Malonyl ethylsulfonyl fluoride | Reagent: Phenol + Base | β-Malonyl ethylsulfonates |

Mechanistic Investigations of Reactions Involving Ethenesulfonyl Cyclopentane and Analogs

Elucidation of Reaction Pathways

The diverse reactivity of (Ethenesulfonyl)cyclopentane and its analogs can be categorized into three primary mechanistic pathways: radical, ionic/polar, and pericyclic reactions. Each pathway is characterized by distinct intermediates and transition states, leading to a variety of products.

Radical Reaction Mechanisms

Radical reactions involving vinyl sulfones, including this compound, are often initiated by the generation of a sulfonyl radical or the addition of a radical species to the vinyl group. These reactions can proceed through various mechanisms, including radical addition-elimination and cyclization cascades.

Photocatalysis has emerged as a powerful tool for initiating radical reactions of vinyl sulfones. For instance, the excited state of a photocatalyst can reduce a sulfonyl chloride to generate a sulfonyl radical. This radical can then add to an alkyne, forming a vinyl radical intermediate. Subsequent intramolecular addition of this vinyl radical to a tethered alkene can lead to the formation of spirocyclic vinyl sulfones. The reaction is inhibited by radical scavengers like TEMPO, supporting a radical-mediated pathway.

Another example is the radical-mediated thiodesulfonylation of vinyl sulfones. This reaction proceeds via the addition of a thiyl radical (PhS•) to the vinyl sulfone, followed by β-elimination of a sulfonyl radical. This addition-elimination mechanism often results in the formation of the thermodynamically more stable E isomer of the resulting vinyl sulfide, regardless of the stereochemistry of the starting vinyl sulfone, due to cis-trans isomerization of the radical intermediate.

The table below summarizes key aspects of radical reaction mechanisms involving vinyl sulfone analogs.

| Reaction Type | Initiator/Catalyst | Key Intermediates | Mechanistic Evidence |

| Spirocycle Synthesis | Photocatalyst (e.g., Ir(III) complex) | Sulfonyl radical, vinyl radical, primary alkyl radical | Inhibition by TEMPO |

| Thiodesulfonylation | Radical Initiator (e.g., ACCN, AIBN) | Thiyl radical, radical adduct, sulfonyl radical | Lack of stereospecificity, formation of stable E-isomer |

| Hydrosulfonylation | Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Sulfonyl radical, delocalized radical anion | Deuterium labeling experiments |

Ionic and Polar Reaction Mechanisms

The electron-deficient nature of the β-carbon in the vinyl sulfone moiety makes this compound and its analogs excellent Michael acceptors. This reactivity is central to many of their ionic and polar reaction mechanisms, particularly the Michael addition of nucleophiles.

The thiol-Michael addition is a prominent example. The reaction can be catalyzed by either a base or a nucleophile. In base-catalyzed reactions, the thiol is deprotonated to form a thiolate anion, which then acts as the nucleophile. In nucleophile-catalyzed reactions, the nucleophile first adds to the vinyl sulfone to generate a zwitterionic intermediate, which then deprotonates the thiol. The resulting thiolate adds to another molecule of the vinyl sulfone, propagating the reaction. The initial attack of the nucleophile on the vinyl sulfone can be the rate-determining step.

The reactivity of vinyl sulfones in Michael additions is significantly higher than that of analogous acrylates. For instance, the reaction of ethyl vinyl sulfone with hexanethiol is approximately seven times faster than the corresponding reaction with hexyl acrylate (B77674). This enhanced reactivity allows for selective thiol-Michael additions to vinyl sulfones in the presence of acrylates.

The following table outlines the key features of the ionic Michael addition to vinyl sulfones.

| Catalyst Type | Mechanism Steps | Key Factors Affecting Rate |

| Base | 1. Deprotonation of nucleophile (e.g., thiol). 2. Nucleophilic attack on the β-carbon. 3. Protonation of the resulting enolate. | Strength of the base, pKa of the nucleophile. |

| Nucleophile | 1. Nucleophilic attack on the β-carbon to form a zwitterionic intermediate. 2. Proton transfer from the thiol to the intermediate. 3. Thiolate addition to another vinyl sulfone molecule. | Nucleophilicity of the catalyst, presence of protic species. |

Pericyclic and Concerted Mechanisms in Cycloadditions

This compound and its analogs can participate in pericyclic reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, where bond formation and breakage occur in a concerted manner through a cyclic transition state.

In Diels-Alder reactions, vinyl sulfones act as dienophiles. The strong electron-withdrawing sulfonyl group lowers the energy of the LUMO of the dienophile, facilitating the reaction with electron-rich dienes. Computational studies on the Diels-Alder reaction of methyl vinyl sulfone with furan suggest a reversible process with a significant energetic barrier.

1,3-Dipolar cycloadditions of cyclic vinyl sulfones with cyclic azomethine imines have been shown to produce functionalized tricycles. These reactions proceed with high diastereoselectivity. Interestingly, the resulting products can exhibit fluxional behavior in solution due to stereochemical inversion at one of the nitrogen centers in the tricyclic framework. While vinyl sulfones are electrophilic due to the inductive effect of the sulfonyl group, their reactivity in such cycloadditions can be lower compared to α,β-unsaturated carbonyl compounds. This is attributed to poorer orbital overlap between the sulfonyl group and the olefin. nih.gov

Electronic and Steric Effects of the Sulfonyl Group on Reactivity and Selectivity

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which profoundly influences the reactivity and selectivity of reactions involving this compound. This electronic effect is primarily due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate a partial positive charge.

The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon. This makes the β-carbon highly susceptible to nucleophilic attack, as seen in Michael additions. The reactivity of the vinyl sulfonyl Michael acceptor is dependent on the nature of the substituent attached to the sulfonyl group. For example, phenyl vinyl sulfonate esters are approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides in Michael additions with thiols. nih.gov

In cycloaddition reactions, the electron-withdrawing sulfonyl group lowers the LUMO energy of the vinyl sulfone, enhancing its reactivity as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. This electronic effect also governs the regioselectivity of these reactions.

Steric effects, while often secondary to electronic effects, can also play a role in the reactivity and selectivity. In the case of this compound, the cyclopentyl group can exert steric hindrance, potentially influencing the approach of bulky reagents. For instance, in photocatalytic syntheses of (E)-β-aminovinyl sulfones from sodium sulfinates and allenamides, ortho-substituents on the arene ring of the sodium sulfinate lead to lower yields, which is attributed to steric hindrance. rsc.org

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insights into the reaction rates and equilibria of processes involving this compound and its analogs.

Kinetic studies of the thiol-Michael addition to vinyl sulfones have shown that the reaction is significantly faster than the corresponding addition to acrylates. In competitive reactions with a 2:1:1 molar ratio of hexanethiol, ethyl vinyl sulfone, and hexyl acrylate, the vinyl sulfone reaches 100% conversion with less than 10% consumption of the acrylate, highlighting the high selectivity. rsc.orgresearchgate.net The reaction rate of ethyl vinyl sulfone with hexanethiol is about seven times higher than that of hexyl acrylate. rsc.orgresearchgate.net

A detailed kinetic analysis of the nucleophile-catalyzed thiol-Michael addition revealed a delay in the initial stages of the reaction. This lag phase is attributed to the relatively slow initial attack of the nucleophile on the vinyl sulfone. The presence of other protic species in the reaction mixture can significantly impede the reaction rate.

Computational studies have been employed to analyze the thermodynamics of Diels-Alder reactions involving vinyl sulfones. The reaction of methyl vinyl sulfone with furan was found to be a reversible process with a calculated activation energy and thermodynamic driving force that are higher and smaller, respectively, compared to the furan-maleimide reaction. wesleyan.edu

The following table presents a summary of kinetic data for the Michael addition of 2'-(phenethyl)thiol to various vinyl sulfonyl acceptors.

| Vinyl Sulfonyl Acceptor (R in CH₂=CHSO₂R) | Relative Rate |

| Phenyl vinyl sulfonate (R = OPh) | ~3000 |

| Methyl vinyl sulfone (R = Me) | 1 |

| N-benzyl vinyl sulfonamide (R = NHBn) | ~0.001 |

Data adapted from a study on the relative rates of Michael additions relevant to vinyl sulfonyl cysteine protease inhibitors. nih.gov

Influence of Catalyst Structure and Reaction Conditions on Mechanism and Stereocontrol

The choice of catalyst and reaction conditions plays a crucial role in directing the mechanistic pathway and controlling the stereochemical outcome of reactions involving this compound and its analogs.

In Diels-Alder reactions, Lewis acids are often employed to enhance the reactivity of the dienophile and to control the regio- and stereoselectivity. Lewis acids coordinate to the oxygen atoms of the sulfonyl group, further increasing its electron-withdrawing ability and lowering the LUMO energy of the vinyl sulfone. This leads to higher reaction rates and often improved endo/exo selectivity. The bulkiness of the Lewis acid can also influence the stereochemical outcome. For instance, in Diels-Alder reactions between acyclic dienes and α,β-enals, the bulky Lewis acid B(C₆F₅)₃ promotes the formation of the exo-cycloadduct, whereas the less bulky AlCl₃ leads to the endo-product. rsc.org

In the context of radical reactions, photocatalysts are instrumental in generating the initial radical species under mild conditions. The choice of photocatalyst can influence the reaction efficiency. For example, in the synthesis of spirocyclic vinyl sulfones, an iridium(III) complex acts as a single-electron transfer (SET) agent to generate the initial sulfonyl radical. nih.gov

For ionic reactions like the Michael addition, the choice between a base and a nucleophilic catalyst can alter the reaction kinetics. Asymmetric catalysis has also been successfully applied to reactions involving vinyl sulfones. Chiral secondary amine catalysts have been used in the conjugate addition of base-sensitive β-nitroethyl sulfones to various acceptors, affording γ-substituted vinyl sulfones with excellent enantioselectivities. nih.gov

The stereocontrol in catalyzed reactions of cyclic sulfones is also evident in palladium-catalyzed asymmetric allylic alkylation reactions. The geometry of the enolate intermediate, which is influenced by the cyclic nature of the sulfone, can afford high levels of stereocontrol in the construction of quaternary stereocenters. acs.org

The table below provides examples of how catalysts and conditions influence reactions of vinyl sulfones.

| Reaction Type | Catalyst/Condition | Role of Catalyst/Condition | Outcome |

| Diels-Alder | Lewis Acid (e.g., BF₃·OEt₂) | Activates dienophile by coordinating to sulfonyl oxygens. | Increased reaction rate and selectivity. |

| Radical Cyclization | Photocatalyst (e.g., Ir(III) complex) | Initiates reaction via single-electron transfer to form a sulfonyl radical. | Formation of spirocyclic vinyl sulfones. |

| Asymmetric Michael Addition | Chiral Secondary Amine | Forms a chiral enamine intermediate, controlling the stereochemistry of the addition. | High enantioselectivity in the formation of γ-substituted vinyl sulfones. |

| Thiol-Michael Addition | Base vs. Nucleophile | Base deprotonates the thiol; nucleophile activates the vinyl sulfone. | Different kinetic profiles. |

Spectroscopic and Structural Characterization Methodologies for Ethenesulfonyl Cyclopentane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (Ethenesulfonyl)cyclopentane in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides information on the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethenesulfonyl group and the cyclopentyl ring. The vinyl protons typically appear in the downfield region (δ 6.0-7.0 ppm) due to the electron-withdrawing effect of the sulfonyl group. These vinyl protons would exhibit splitting patterns (e.g., doublet of doublets) corresponding to their coupling with each other and with the methine proton on the cyclopentane (B165970) ring. The protons on the cyclopentane ring would appear in the more upfield aliphatic region (δ 1.5-2.5 ppm). docbrown.infochemicalbook.com The methine proton directly attached to the sulfonyl group would be the most downfield of the cyclopentyl protons. The oscillating nature of the cyclopentane ring can lead to complex, overlapping signals for the methylene (B1212753) protons. docbrown.info

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the vinyl group are expected to be significantly downfield due to the deshielding effect of the sulfone. The carbon attached to the sulfur atom would be the most deshielded. The carbons of the cyclopentane ring would appear in the aliphatic region (δ 25-45 ppm). docbrown.infochemicalbook.comspectrabase.com The carbon atom of the cyclopentyl ring directly bonded to the sulfonyl group would be shifted further downfield compared to the other cyclopentane carbons. chemicalbook.comwisc.edu

The following table summarizes the predicted chemical shifts for this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Vinylic CH | 6.0 - 7.0 | 125 - 145 |

| Vinylic CH₂ | 6.0 - 7.0 | 125 - 145 |

| Cyclopentyl CH-SO₂ | 2.5 - 3.5 | 50 - 65 |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 25 - 35 |

Stereochemistry is a critical aspect of the structure of this compound. The presence of the carbon-carbon double bond introduces the possibility of E/Z isomerism. The specific arrangement of the cyclopentyl group and the other vinyl proton across the double bond can be determined using NMR, primarily through the magnitude of the coupling constant between the vinyl protons. A larger coupling constant (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (< 12 Hz) suggests a cis (Z) configuration. rsc.org

Furthermore, the cyclopentane ring itself is not planar but exists in puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. libretexts.org This conformational flexibility influences the local magnetic environments of the ring protons. If the cyclopentane ring were to be substituted, it could create chiral centers, leading to diastereomers which would be distinguishable by NMR. libretexts.orgyoutube.com For the parent compound, the methine carbon of the cyclopentyl ring attached to the sulfonyl group is a stereocenter, meaning this compound is a chiral molecule and would exist as a pair of enantiomers.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound (C₇H₁₂O₂S, Molecular Weight: 160.23 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. nih.gov

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for sulfones include the cleavage of the carbon-sulfur bonds and the loss of sulfur dioxide (SO₂). For this compound, key fragmentation events would likely include:

Loss of the cyclopentyl radical ([M-C₅H₉]⁺) to give a fragment at m/z 91.

Loss of an ethene molecule via rearrangement. docbrown.info

Cleavage of the C-S bond to generate a cyclopentyl cation at m/z 69.

Loss of SO₂ (a mass loss of 64) from various fragment ions.

| Fragment Ion | Proposed Formula | m/z (Mass/Charge Ratio) | Notes |

| [C₇H₁₂O₂S]⁺ | C₇H₁₂O₂S | 160 | Molecular Ion (M⁺) |

| [C₂H₃O₂S]⁺ | C₂H₃O₂S | 91 | Loss of cyclopentyl radical |

| [C₅H₉]⁺ | C₅H₉ | 69 | Cyclopentyl cation |

| [C₇H₁₂S]⁺ | C₇H₁₂S | 128 | Loss of O₂ |

| [C₇H₁₂]⁺ | C₇H₁₂ | 96 | Loss of SO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum would be dominated by strong absorptions characteristic of the sulfonyl group and the alkene. libretexts.org

Key expected absorption bands include:

SO₂ Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C Stretching: A medium intensity band in the region of 1650-1620 cm⁻¹ corresponding to the carbon-carbon double bond of the vinyl group. libretexts.org

C-H Stretching: Absorptions for sp²-hybridized C-H bonds of the alkene would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the sp³-hybridized C-H bonds of the cyclopentane ring would show strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). docbrown.infonist.gov

C-H Bending: Various bending vibrations for the CH₂ groups of the cyclopentane ring would be visible in the fingerprint region (below 1500 cm⁻¹). docbrown.info

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Alkene (C=C) | Stretch | 1650 - 1620 | Medium |

| Vinylic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration Determination

For a definitive and unambiguous determination of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the gold standard. cam.ac.ukwikipedia.org This technique requires the compound to be in a crystalline form. By measuring the diffraction pattern of X-rays passing through the crystal, it is possible to generate a precise 3D map of electron density and thus determine the exact positions of all atoms in the molecule. researchgate.net

X-ray analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the sulfonyl group, the double bond, and the cyclopentane ring. mdpi.com

Conformation: Revealing the specific puckered conformation of the cyclopentane ring in the solid state.

Stereochemistry: Unambiguously confirming the E/Z configuration of the double bond and the relative stereochemistry of any chiral centers. For a chiral compound crystallized as a single enantiomer, it can determine the absolute configuration. uni-muenchen.de

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like hydrogen bonds or dipole-dipole interactions. mdpi.com

While a specific crystal structure for this compound is not found in the surveyed literature, the analysis of structurally related compounds demonstrates the power of this technique to provide ultimate proof of molecular structure. mdpi.comuni-muenchen.de

Applications of Ethenesulfonyl Cyclopentane in Complex Organic Molecule Synthesis

Utilization as Building Blocks for Polycyclic and Heterocyclic Frameworks

The electron-withdrawing nature of the sulfonyl group renders the double bond of (Ethenesulfonyl)cyclopentane an excellent dienophile and Michael acceptor, properties that are extensively exploited in the construction of complex ring systems.

Cycloaddition Reactions: this compound can serve as a 2π component in cycloaddition reactions. A prominent example is the Diels-Alder reaction, where it reacts with a conjugated diene to form a six-membered ring fused to the cyclopentane (B165970) scaffold. This provides a direct route to bicyclic and more complex polycyclic systems. Computational studies on analogous vinyl sulfones have been used to investigate the energetics and reversibility of such reactions. wesleyan.edu The resulting sulfonyl group in the adduct can be subsequently removed or transformed, making the vinyl sulfone an equivalent of acetylene (B1199291) or ethylene (B1197577) in these cycloadditions. wikipedia.org

Annulation Reactions: As a potent Michael acceptor, this compound can initiate a sequence of reactions known as annulation (ring-forming) processes. The initial conjugate addition of a nucleophile creates an intermediate that can undergo a subsequent intramolecular cyclization. This strategy is highly effective for constructing fused ring systems where the cyclopentane ring is incorporated into a larger polycyclic framework.

Heterocycle Synthesis: The reactivity of the vinyl sulfone moiety also allows for the synthesis of various heterocyclic frameworks. Reaction with dinucleophiles (compounds with two nucleophilic centers) can lead to the formation of saturated heterocycles. Furthermore, this compound can participate in tandem reactions, such as a [3+2] cycloaddition followed by a Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click process, to generate complex heterocyclic structures like sulfochromeno[4,3-b]pyrrolidines from the appropriate starting materials. researchgate.net The incorporation of the cyclopentane moiety can impart unique conformational constraints and physicochemical properties to the resulting heterocyclic compounds.

| Reaction Type | Reactant Partner | Resulting Framework | Potential Application |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene (e.g., Cyclopentadiene) | Fused Polycyclic Alkane | Synthesis of rigid scaffolds for materials science. |

| Michael-Initiated Ring Closure | Cyclic Enolates | Spirocyclic or Fused Carbocycles | Construction of complex natural product cores. |

| Reaction with Dinucleophiles | e.g., Hydrazine, Ethylenediamine | Saturated Heterocycles | Development of novel pharmaceutical building blocks. |

| Tandem [3+2] Cycloaddition-SuFEx | Azomethine Ylides | Polycyclic Sulfonyl-Heterocycles | Rapid assembly of complex drug-like molecules. |

Strategies for Stereoselective Synthesis of Chiral Cyclopentane Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound serves as a prochiral substrate, allowing for the introduction of new stereocenters with high levels of control through asymmetric synthesis methodologies.

Catalytic Asymmetric Conjugate Addition: The most common approach for achieving stereoselectivity is the catalytic asymmetric Michael addition. Chiral catalysts, such as secondary amines derived from cinchona alkaloids or synthetic organocatalysts, can activate the reaction between this compound and a nucleophile. nih.gov These catalysts form a transient chiral intermediate (e.g., an iminium ion) or activate the nucleophile, guiding its approach to one face of the double bond over the other, resulting in a product with high enantiomeric excess. Chiral-at-metal complexes, for instance those based on rhodium, have also shown promise in catalyzing asymmetric reactions involving related sulfur ylides to form chiral rings. nih.gov

Use of Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to either the nucleophile or, in principle, the cyclopentane ring. wikipedia.org This auxiliary, often a readily available chiral molecule like an Evans oxazolidinone or a pseudoephedrine derivative, directs the stereochemical course of the conjugate addition. williams.eduyoutube.com After the reaction, the auxiliary is cleaved from the molecule and can often be recovered for reuse. This method is highly reliable and predictable for generating diastereomerically pure products, which can then be converted into the desired enantiomerically pure compound. williams.edu Sulfur-based chiral auxiliaries, such as sulfinyl groups, have also been developed and applied in various asymmetric transformations. acs.orgsigmaaldrich.com

| Strategy | Description | Key Component | Typical Outcome |

| Organocatalysis | A small chiral organic molecule catalyzes the conjugate addition. | Chiral secondary amine (e.g., prolinol derivatives) | High enantioselectivity (up to >99% ee). nih.gov |

| Metal Catalysis | A chiral metal complex coordinates to the substrate or nucleophile to direct the reaction. | Chiral Rh(III) or Cu(II) complexes | High diastereo- and enantioselectivity. nih.gov |

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to a reactant to control stereochemistry. | Evans oxazolidinones, camphorsultam | High diastereoselectivity (>95:5 dr). williams.edu |

Facilitation of Carbon-Carbon Bond-Forming Reactions

The primary utility of this compound in organic synthesis is its function as an electrophile in carbon-carbon bond-forming reactions. The powerful electron-withdrawing effect of the sulfonyl group strongly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to attack by nucleophiles.

This reactivity makes this compound an exceptional Michael acceptor. wikipedia.org It readily undergoes 1,4-conjugate addition with a wide range of "soft" carbon nucleophiles. This reaction is one of the most fundamental methods for C-C bond formation, allowing for the creation of complex carbon skeletons from simpler precursors.

Key nucleophiles used in these reactions include:

Enolates: Derived from ketones, esters, and other carbonyl compounds, enolates are classic nucleophiles for Michael additions.

Organocuprates: These less basic organometallic reagents are highly effective for conjugate addition and are compatible with many functional groups.

Nitroalkanes: The conjugate addition of nitroalkanes provides products that contain both the sulfonyl and nitro groups, which are versatile functional handles for further transformations. nih.gov

Stabilized Carbanions: Carbanions stabilized by groups such as malonates, cyano groups, or phosphonates are also excellent partners in these reactions.

The conjugate addition of a carbon nucleophile to this compound results in a new, more complex cyclopentyl sulfone, effectively elongating the carbon chain and introducing new functionality. scripps.edu

| Nucleophile Type | Example | Product Class |

| Enolate | Lithium enolate of cyclohexanone | 2-(2-(Cyclopentylsulfonyl)ethyl)cyclohexan-1-one |

| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | (2-Propylsulfonyl)cyclopentane |

| Stabilized Carbanion | Diethyl malonate anion | Diethyl 2-(2-(cyclopentylsulfonyl)ethyl)malonate |

| Nitroalkane Anion | Nitromethane anion | (1-Nitro-3-(cyclopentylsulfonyl)propane) |

Access to Highly Functionalized Organic Compounds for Diverse Research Fields

The reactions of this compound provide access to a diverse array of highly functionalized molecules that are valuable intermediates in various research fields, including medicinal chemistry and materials science. fiveable.meresearchgate.net The synthetic utility extends beyond the initial bond-forming reaction, as the resulting cyclopentyl sulfone products can be further manipulated.

The sulfonyl group is more than just an activating group; it is a versatile functional handle. fiveable.me

Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, for example, using samarium(II) iodide or zinc. wikipedia.org In this context, the ethenesulfonyl group acts as a "traceless" activator—it facilitates the C-C bond formation and is then removed, leaving behind a simple alkyl chain. This makes this compound a synthetic equivalent to a cyclopentylethyl cation.

Further Functionalization: The protons on the carbon atom alpha to the sulfonyl group are acidic and can be removed with a base to form a new carbanion. This carbanion can then react with other electrophiles (e.g., alkyl halides, aldehydes), allowing for additional functionalization of the molecule.

Transformations of the Sulfonyl Group: The sulfonyl moiety itself can be a key structural element in the final target molecule. Sulfones are present in numerous biologically active compounds and approved drugs due to their metabolic stability and ability to act as hydrogen bond acceptors. researchgate.net Furthermore, derivatives such as β-ketosulfones, which can be synthesized from the initial Michael adducts, are valuable precursors for a variety of other compounds. nih.gov

The combination of these transformations allows chemists to use this compound as a starting point to generate a library of complex, functionalized cyclopentane derivatives for screening in drug discovery or for the synthesis of advanced materials.

Integration into Cascade and Multicomponent Reaction Sequences

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. This compound is well-suited for use in cascade (or tandem) reactions and multicomponent reactions (MCRs), which achieve these goals by combining multiple transformations into a single operation without isolating intermediates.

Cascade Reactions: A cascade reaction is a sequence of intramolecular or intermolecular transformations that occur sequentially in one pot. The initial Michael addition to this compound can be designed to trigger a subsequent cyclization or rearrangement. For example, a nucleophile containing a suitably positioned reactive group can add to the vinyl sulfone, and the resulting intermediate can then undergo an intramolecular reaction to form a new ring. A reported cascade involving ethenesulfonyl fluoride involves an intermolecular Michael addition followed by an intramolecular SuFEx click reaction to generate γ-alkenylated δ-sultones. chemrxiv.org A similar strategy could be envisioned for this compound. Radical-mediated cascades involving vinyl sulfones have also been developed to produce complex spirocyclic structures. nih.govrsc.org

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction vessel to form a product that contains portions of all the starting materials. rsc.org this compound can be designed as one component in an MCR. For instance, a reaction could involve the in-situ formation of a nucleophile that then adds to this compound, with the resulting intermediate being trapped by a third component. Such strategies enable the rapid synthesis of diverse and complex molecular libraries from simple and readily available starting materials.

These advanced synthetic strategies highlight the value of this compound as a versatile building block, allowing for the efficient construction of intricate molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.